molecular formula C10H13N3O3S B2702111 (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone CAS No. 1448054-59-8

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2702111
CAS No.: 1448054-59-8
M. Wt: 255.29
InChI Key: TZZDCKDHYJJBSP-UHFFFAOYSA-N
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Description

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a methylsulfonyl group and a pyrazine ring attached to a methanone group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone typically involves the reaction of a pyrrolidine derivative with a pyrazine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of a methylsulfonyl chloride to introduce the methylsulfonyl group. The resulting intermediate is then reacted with a pyrazine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (3-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(3-methylsulfonylpyrrolidin-1-yl)-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-17(15,16)8-2-5-13(7-8)10(14)9-6-11-3-4-12-9/h3-4,6,8H,2,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZDCKDHYJJBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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